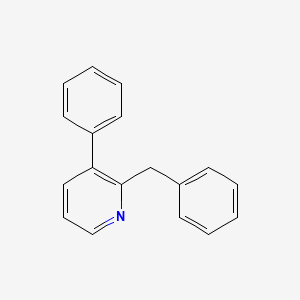

2-Benzyl-3-phenylpyridine

Description

Contextualization within the Pyridine (B92270) Heterocycle Landscape

Pyridine, a six-membered heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is a fundamental building block in heterocyclic chemistry. numberanalytics.com Its structure, consisting of five carbon atoms and one nitrogen atom, imparts unique properties that make it a versatile component in a wide array of chemical reactions and syntheses. numberanalytics.com Pyridine and its derivatives are integral to numerous applications, spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The nitrogen atom in the pyridine ring influences its physical and chemical properties, such as its basicity, solubility, and ability to form hydrogen bonds. rsc.org These characteristics are pivotal in the design of new molecules with specific biological activities and material properties. rsc.orgignited.in

The pyridine scaffold is present in a vast number of existing drug molecules and natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin and pyridoxine. rsc.orgnih.gov Its ability to act as a bioisostere for other chemical groups makes it a valuable component in drug design. rsc.orgignited.in The continuous exploration of pyridine derivatives is driven by the quest for novel compounds with enhanced therapeutic efficacy and unique material characteristics.

Significance of 2,3-Disubstituted Pyridine Architectures in Chemical Synthesis and Materials Science

The functionalization of the pyridine ring at specific positions allows for the fine-tuning of its properties. The 2,3-disubstituted pyridine architecture, in particular, represents a significant structural motif in both chemical synthesis and materials science. The arrangement of substituents at the C-2 and C-3 positions creates a unique electronic and steric environment that can be exploited for various applications.

In the realm of chemical synthesis, methods to create 2,3-disubstituted pyridines are of great interest as they provide access to a diverse range of complex molecules. acs.orgrsc.orgacs.org These synthetic strategies often involve multi-step processes and the use of specialized catalysts to achieve the desired substitution pattern. researchgate.net The development of efficient and regioselective methods for the synthesis of these compounds is a continuous area of research. rsc.orgacs.org

From a materials science perspective, 2,3-disubstituted pyridines are valuable building blocks for the creation of novel materials with tailored properties. For instance, they can be incorporated into conjugated polymers for applications in electronics and optoelectronics. numberanalytics.com The specific substitution pattern can influence the material's conductivity, light-emitting properties, and thermal stability.

Overview of Key Research Domains Pertaining to 2-Benzyl-3-phenylpyridine

This compound, with its distinct substitution pattern of a benzyl (B1604629) group at the 2-position and a phenyl group at the 3-position, is a subject of focused research. ontosight.ai This specific arrangement of bulky aromatic substituents on the pyridine core gives rise to a unique three-dimensional structure and a set of chemical properties that are actively being explored.

One of the primary areas of investigation is its synthesis. Researchers are exploring various synthetic routes to efficiently produce this compound. ontosight.ai These methods often involve cross-coupling reactions or the functionalization of pre-existing pyridine rings. ontosight.airsc.org

Furthermore, the potential applications of this compound are a significant driver of research. It is considered a potential intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai The biological activity of compounds containing the this compound scaffold is also an area of interest, with potential for the development of new therapeutic agents. ontosight.ai The specific properties of this compound, such as its reactivity and solubility, are influenced by the benzyl and phenyl groups, making it a versatile molecule for various chemical transformations. ontosight.ai

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅N | ontosight.ai |

| Molecular Weight | 251.32 g/mol | ontosight.ai |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.58 (dd, J = 4.8, 1.6 Hz, 1H), 7.51 (dd, J = 7.8, 1.8 Hz, 1H), 7.40 – 7.33 (m, 3H), 7.23 – 7.13 (m, 5H), 7.12 – 7.07 (m, 1H), 7.00 (d, J = 7.2 Hz, 2H), 4.15 (s, 2H) | rsc.org |

| ¹³C NMR (101 MHz, CDCl₃) | δ 157.7, 148.3, 139.9, 139.5, 137.7, 137.4, 129.1, 128.7, 128.2, 128.1, 127.5, 125.8, 121.2, 41.5 | rsc.org |

Structure

3D Structure

Propriétés

Numéro CAS |

67848-66-2 |

|---|---|

Formule moléculaire |

C18H15N |

Poids moléculaire |

245.3 g/mol |

Nom IUPAC |

2-benzyl-3-phenylpyridine |

InChI |

InChI=1S/C18H15N/c1-3-8-15(9-4-1)14-18-17(12-7-13-19-18)16-10-5-2-6-11-16/h1-13H,14H2 |

Clé InChI |

VAXDNHLGUWFZSI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CC2=C(C=CC=N2)C3=CC=CC=C3 |

Origine du produit |

United States |

Synthetic Strategies and Methodologies for 2 Benzyl 3 Phenylpyridine

Classical Approaches to Pyridine (B92270) Ring Functionalization

Classical methods for pyridine synthesis have long provided the foundation for accessing a wide array of derivatives. These approaches typically involve the construction of the pyridine ring from acyclic precursors or the modification of pre-existing pyridine rings through nucleophilic substitution or addition reactions.

Nucleophilic Addition Reactions of Pyridine Derivatives

Nucleophilic addition to the electron-deficient pyridine ring is a fundamental strategy for its functionalization. The reaction of organometallic reagents, such as organolithium compounds, with pyridines can lead to the formation of dihydropyridine (B1217469) intermediates, which can then be oxidized to the corresponding substituted pyridines.

A relevant example is the synthesis of 2-phenyl-5-benzylpyridine, a structural isomer of the target molecule. This synthesis was achieved through the reaction of 1-lithio-2-phenyl-1,2-dihydropyridine with N-benzylideneaniline, which unexpectedly yielded 2-phenyl-5-benzylpyridine in significant amounts. cdnsciencepub.com While not a direct synthesis of 2-benzyl-3-phenylpyridine, this method demonstrates the principle of introducing a benzyl (B1604629) group onto a phenyl-substituted pyridine core via a nucleophilic addition-based strategy. The reaction of a pre-formed 3-phenylpyridine (B14346) with an appropriate benzyl organometallic reagent could theoretically yield this compound after an oxidation step, although specific literature for this direct transformation is scarce.

Another classical approach involves the reaction of pyridine N-oxides with Grignard reagents. The N-oxide activates the pyridine ring towards nucleophilic attack, typically at the C2 position. Subsequent removal of the N-oxide function yields the 2-substituted pyridine. wikipedia.org This method could be envisioned for the synthesis of this compound by starting with 3-phenylpyridine N-oxide and reacting it with a benzyl Grignard reagent.

Condensation and Cyclization Reactions

Condensation and cyclization reactions are powerful tools for the de novo synthesis of the pyridine ring, allowing for the introduction of various substituents from acyclic precursors.

The Kröhnke pyridine synthesis is a well-established method that involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate. wikipedia.org This multicomponent reaction allows for the formation of highly substituted pyridines. A notable example is the synthesis of 3-benzyl-2,4,6-triarylpyridines, which has been achieved through a TMSOTf/HMDS mediated intermolecular cyclization of chalcones under microwave irradiation. rsc.orgresearchgate.net This demonstrates the feasibility of introducing a benzyl group at the C3 position within a polysubstituted pyridine framework using a Kröhnke-type strategy.

The Bohlmann-Rahtz pyridine synthesis is another classical method that generates substituted pyridines from the condensation of enamines with ethynylketones. organic-chemistry.orgwikipedia.org The reaction proceeds through an aminodiene intermediate which then undergoes cyclodehydration. While versatile for producing 2,3,6-trisubstituted pyridines, its application to the specific synthesis of this compound would depend on the availability of the appropriately substituted enamine and ethynylketone precursors. organic-chemistry.orgwikipedia.orgresearchgate.net

A more direct condensation approach involves the base-catalyzed reaction of conjugated acetylenes with substituted benzylamines. For instance, the reaction of 1,4-diphenylbutadiyne (B1203910) with benzylamine (B48309) in the presence of K2CO3 has been shown to produce 2,3,6-triphenylpyridine (B15472523) in high yield. mdpi.com By modifying the starting acetylene, this method could potentially be adapted for the synthesis of this compound.

Modern and Stereoselective Synthesis of this compound

Modern synthetic methods have revolutionized the construction of complex molecules, offering higher efficiency, selectivity, and functional group tolerance. Transition metal-catalyzed reactions, in particular, have become indispensable for the synthesis of substituted pyridines.

Transition Metal-Catalyzed Carbon-Carbon Bond Formation

Cross-coupling reactions, such as the Suzuki and Negishi reactions, are powerful methods for forming carbon-carbon bonds and have been widely applied to the synthesis of biaryls and substituted heterocycles. nih.govuni-muenchen.deresearchgate.net

The Suzuki coupling , which pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst, is a versatile tool for creating C-C bonds. nih.govresearchgate.net The synthesis of this compound could be envisioned through a sequential Suzuki coupling strategy. For example, starting from 2,3-dichloropyridine, a selective coupling at one position with a phenylboronic acid, followed by a second coupling at the other position with a benzylboronic acid derivative could yield the target molecule. The synthesis of 2-phenylpyridine (B120327) derivatives from 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) and 4-hydroxyphenylboronic acid demonstrates the feasibility of the initial arylation step. mdpi.com

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner and is also catalyzed by palladium or nickel complexes. cdnsciencepub.com This reaction is known for its high functional group tolerance and has been used to synthesize various 2-benzylpyridine (B1664053) analogues. bohrium.com A potential route to this compound could involve the Negishi coupling of a 2-halo-3-phenylpyridine with a benzylzinc reagent, or conversely, a 3-halo-2-benzylpyridine with a phenylzinc reagent.

A related patent describes a method for preparing 2-benzylpyridine compounds through the decarboxylative coupling of a 2-pyridylacetic acid salt with an electrophilic substrate in the presence of a palladium catalyst. google.com This approach could potentially be adapted by using a substituted 2-pyridylacetic acid to introduce the desired substitution pattern.

Direct C-H Functionalization for Substituent Introduction

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. rsc.org The pyridine nitrogen can act as a directing group to guide the regioselective functionalization of C-H bonds.

The C-H activation of 2-phenylpyridine has been extensively studied. Palladium-catalyzed C-H benzylation of 2-phenylpyridine with benzyl chloride has been reported, demonstrating the feasibility of introducing a benzyl group onto a pre-existing 2-phenylpyridine core. rsc.org This reaction, however, typically occurs at the ortho-position of the phenyl ring rather than on the pyridine ring itself.

More promisingly, ruthenium-catalyzed meta-selective C-H alkylation of 2-phenylpyridines has been achieved using alkyl halides. bohrium.com This suggests the potential for functionalizing the C3 position of a 2-phenylpyridine derivative. Similarly, the development of methods for the C-H phenylation of a 2-benzylpyridine substrate could provide a direct route to the target molecule. Recent advances in nickel-catalyzed C-H alkenylation of 3-phenylpyridine demonstrate that functionalization at the C2 and C4 positions of a 3-substituted pyridine is possible, with the regioselectivity being controlled by the choice of ligand. nih.gov

Preparation of this compound from Precursor Molecules

The synthesis of this compound can also be achieved by the chemical transformation of suitably functionalized pyridine precursors.

One such strategy involves the use of pyridine N-oxides . The N-oxide group activates the pyridine ring, facilitating reactions that might otherwise be difficult. For example, 2-benzylpyridine derivatives can be synthesized from the corresponding pyridine N-oxides. A general procedure for the benzylation of heterocyclic N-oxides has been reported, which could be applied to a 3-phenylpyridine N-oxide to introduce the benzyl group at the C2 position. rsc.org Subsequent deoxygenation would yield the final product.

The metallation of halogenated pyridines offers another route. For instance, the chemoselective directed metallation of 2-chloropyridine can be used to synthesize 2-substituted-3-carbonylated pyridines. core.ac.uk This approach takes advantage of the ortho-directing effect of the halogen, as well as its reactivity towards nucleophiles. A 2-chloro-3-phenylpyridine (B1585998) could be a key intermediate, where the chloro group is first used to direct metallation and subsequent reaction at the C3 position, followed by a cross-coupling reaction to replace the chlorine with a benzyl group.

Spectroscopic Elucidation and Structural Analysis of 2 Benzyl 3 Phenylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Benzyl-3-phenylpyridine, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy have been instrumental in confirming its structure.

Proton (¹H) NMR for Structural Assignment

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, provides key insights into the arrangement of its hydrogen atoms. rsc.org The spectrum displays a characteristic set of signals that can be assigned to the protons of the pyridine (B92270) ring, the benzyl (B1604629) group, and the phenyl substituent.

The pyridine ring protons appear in distinct regions of the spectrum. A doublet of doublets at δ 8.58 ppm corresponds to the proton at the 6-position of the pyridine ring, showing coupling to its neighbors. rsc.org Another doublet of doublets at δ 7.51 ppm is assigned to the proton at the 4-position. rsc.org The proton at the 5-position of the pyridine ring is observed as a multiplet in the range of δ 7.12–7.07 ppm. rsc.org

The protons of the benzyl and phenyl groups resonate in the aromatic region between δ 7.00 and 7.40 ppm. Specifically, a doublet at δ 7.00 ppm is attributed to the two ortho-protons of the benzyl group's phenyl ring. rsc.org The remaining protons of both the benzyl and the 3-phenyl substituent appear as a complex multiplet between δ 7.13 and 7.40 ppm. rsc.org A key feature is the singlet at δ 4.15 ppm, which integrates to two protons and is characteristic of the methylene (B1212753) (-CH₂-) bridge of the benzyl group. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.58 | dd, J = 4.8, 1.6 Hz | 1H | Pyridine H-6 |

| 7.51 | dd, J = 7.8, 1.8 Hz | 1H | Pyridine H-4 |

| 7.40 – 7.33 | m | 3H | Phenyl H |

| 7.23 – 7.13 | m | 5H | Phenyl H |

| 7.12 – 7.07 | m | 1H | Pyridine H-5 |

| 7.00 | d, J = 7.2 Hz | 2H | Benzyl Phenyl H-ortho |

| 4.15 | s | 2H | -CH₂- |

Data sourced from a study on aerobic C-N bond activation. rsc.org

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Complementing the proton NMR data, the ¹³C NMR spectrum provides a map of the carbon framework of this compound. The spectrum, recorded at 101 MHz in CDCl₃, shows a total of 14 distinct carbon signals, consistent with the molecular formula. rsc.org

The carbon atoms of the pyridine ring resonate at δ 157.7, 148.3, 137.4, and 121.2 ppm. rsc.org The quaternary carbons, including the ipso-carbons of the phenyl and benzyl groups and the C-2 and C-3 of the pyridine ring, are found at δ 157.7, 139.9, 139.5, and 137.7 ppm. rsc.org The remaining aromatic carbons of the phenyl and benzyl substituents appear in the range of δ 125.8 to 129.1 ppm. rsc.org The signal for the methylene carbon of the benzyl group is distinctly observed in the aliphatic region at δ 41.5 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 157.7 | Pyridine C-2 |

| 148.3 | Pyridine C-6 |

| 139.9 | Phenyl C-ipso |

| 139.5 | Benzyl C-ipso |

| 137.7 | Pyridine C-3 |

| 137.4 | Pyridine C-4 |

| 129.1 | Phenyl/Benzyl CH |

| 128.7 | Phenyl/Benzyl CH |

| 128.2 | Phenyl/Benzyl CH |

| 128.1 | Phenyl/Benzyl CH |

| 127.5 | Phenyl/Benzyl CH |

| 125.8 | Phenyl/Benzyl CH |

| 121.2 | Pyridine C-5 |

| 41.5 | -CH₂- |

Data sourced from a study on aerobic C-N bond activation. rsc.org

Advanced NMR Techniques (e.g., 2D NMR) for Connectivity Analysis

While one-dimensional ¹H and ¹³C NMR spectra provide foundational information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning signals and confirming the connectivity between atoms.

Vibrational Spectroscopy for Characteristic Functional Group Identification (e.g., FTIR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the characteristic functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Specific FTIR spectral data for this compound was not found in the reviewed scientific literature. However, based on its structure, the FTIR spectrum would be expected to exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methylene group, as well as C=C and C=N stretching vibrations within the aromatic systems. The aromatic C-H stretching vibrations would typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings would be expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of the molecular formula.

The molecular formula of this compound is C₁₈H₁₅N, with a calculated molecular weight of 245.1204 g/mol . rsc.org HRMS analysis has confirmed this, with a reported mass for the protonated molecule [M+H]⁺. rsc.org

While detailed experimental fragmentation data for this compound is not available, the fragmentation pattern upon ionization can be predicted based on its structure. The molecular ion peak (M⁺) would be expected at m/z 245. A common fragmentation pathway for benzyl-substituted compounds is the cleavage of the benzylic bond, which would lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another likely fragmentation would involve the loss of a hydrogen atom from the molecular ion, resulting in a fragment at m/z 244. Further fragmentation of the pyridine or phenyl rings could also occur.

X-ray Diffraction for Solid-State Molecular Geometry Determination

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A search of the available scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, detailed experimental data on its solid-state molecular geometry is currently unavailable. Such a study would be valuable for understanding the precise conformation of the molecule and its packing in the crystal lattice.

Theoretical and Computational Investigations of 2 Benzyl 3 Phenylpyridine

Quantum Chemical Calculation of Electronic Structure

Quantum chemical calculations are fundamental to understanding the stability, reactivity, and electronic properties of a molecule. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 2-Benzyl-3-phenylpyridine, a DFT analysis would typically begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. Key outputs from this analysis would include bond lengths, bond angles, and dihedral angles.

Following optimization, DFT calculations can provide a wealth of information about the ground electronic state, such as the total electronic energy, the distribution of electron density, and the dipole moment. The molecular electrostatic potential (MEP) map is a particularly useful output, as it visualizes the regions of positive and negative charge on the molecule's surface, indicating likely sites for electrophilic or nucleophilic attack. For this compound, one would expect the nitrogen atom of the pyridine (B92270) ring to be a region of high electron density and negative electrostatic potential.

The character and energy of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions.

Ab Initio Methods: These "from the beginning" methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), are based solely on first principles without experimental parameters. While highly accurate, they are computationally demanding. An ab initio calculation for this compound would provide precise energies for the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and the energy required for electronic excitation.

Semi-Empirical Methods: These methods (e.g., AM1, PM3, PM7) are faster than DFT or ab initio techniques because they use parameters derived from experimental data to simplify the calculations. While less accurate, they are useful for preliminary analysis of large molecules. They also provide estimates of HOMO and LUMO energies and can be used to survey molecular properties before employing more rigorous methods.

A hypothetical analysis would likely show the HOMO of this compound having significant contributions from the π-systems of the phenyl and pyridine rings, while the LUMO would also be a π-type orbital distributed across the aromatic systems.

Mechanistic Pathways and Transition State Analysis

Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions, including identifying short-lived intermediates and high-energy transition states that are difficult to observe experimentally.

To study a reaction, such as the synthesis of this compound, computational chemists model the structures of reactants, products, and all plausible intermediates. By calculating the relative energies of these species, the most likely reaction pathway can be mapped out on a potential energy surface. For example, in a Suzuki or Negishi cross-coupling reaction to form the C-C bond between the pyridine and phenyl rings, DFT calculations could be used to model the geometry and stability of the organometallic intermediates involved in the catalytic cycle.

For a reaction to proceed from a reactant or intermediate to the next step, it must overcome an energy barrier, known as the activation energy (Ea). The peak of this barrier corresponds to the transition state (TS), a transient molecular structure that is a maximum in energy along the reaction coordinate but a minimum in all other degrees of freedom.

Locating the precise geometry of a transition state and calculating its energy are critical tasks in computational chemistry. Methods like synchronous transit-guided quasi-Newton (STQN) are used to find TS structures. The calculated activation energy determines the theoretical rate of a reaction step. A high energy barrier implies a slow reaction, while a low barrier suggests a fast one. Such calculations could be used to predict the regioselectivity or to understand the efficiency of different catalytic systems for synthesizing this compound.

Prediction of Spectroscopic and Photophysical Properties

Computational models can predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data.

For this compound, the following properties could be calculated:

NMR Spectra: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the optimized geometry of the molecule, one can predict the chemical shifts (δ) for its NMR spectra. These predicted spectra can be compared to experimental data to confirm the structure.

UV-Vis Spectra: The photophysical properties, such as the absorption of UV-visible light, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as oscillator strengths and absorption wavelengths (λmax), can be used to simulate the UV-Vis absorption spectrum of the molecule. For a conjugated system like this compound, one would anticipate π → π* transitions in the UV region.

A hypothetical data table for predicted spectroscopic properties is shown below to illustrate the output of such a computational study.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound This table is illustrative and not based on published data.

| Property | Method | Predicted Value |

|---|---|---|

| ¹³C NMR Chemical Shift (Pyridine C2) | DFT (B3LYP/6-31G*) | ~155-160 ppm |

| ¹H NMR Chemical Shift (Benzyl CH₂) | DFT (B3LYP/6-31G*) | ~4.0-4.5 ppm |

| Main IR Frequency (C=N stretch) | DFT (B3LYP/6-31G*) | ~1580-1600 cm⁻¹ |

Electronic Absorption and Emission Spectra Modeling

Currently, there is a lack of published research detailing the theoretical modeling of the electronic absorption and emission spectra of this compound. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are standard approaches for predicting the electronic transitions, including the maximum absorption wavelength (λmax), and the corresponding emission energies of organic molecules. However, specific studies applying these methods to this compound are not found in the reviewed literature.

Such a computational study would be invaluable for understanding the photophysical properties of this molecule. The analysis would typically involve optimizing the ground state geometry, followed by calculating the vertical excitation energies to determine the absorption spectrum. Similarly, optimizing the geometry of the first excited state would allow for the prediction of the emission spectrum. The results would provide insights into the nature of the electronic transitions (e.g., π-π* or n-π*) and the influence of the benzyl (B1604629) and phenyl substituents on the pyridine core's electronic structure.

Due to the absence of specific research, a data table for the electronic absorption and emission properties of this compound cannot be generated at this time.

Conformational Analysis and Torsional Dynamics

A comprehensive understanding of the three-dimensional structure and flexibility of this compound is crucial for predicting its interactions and reactivity. This is typically achieved through conformational analysis and the study of torsional dynamics, often employing computational methods to map the potential energy surface.

The key degrees of freedom in this compound are the torsional or dihedral angles associated with the rotation of the phenyl and benzyl groups relative to the pyridine ring. A detailed computational analysis would involve systematically rotating these groups and calculating the corresponding energy to identify the most stable conformers (energy minima) and the energy barriers for rotation (transition states).

Specifically, the analysis would focus on:

The dihedral angle between the pyridine ring and the attached phenyl group at the 3-position.

The dihedral angles associated with the benzyl group at the 2-position, namely the rotation around the C(pyridine)-C(methylene) bond and the C(methylene)-C(phenyl) bond.

This analysis would reveal the preferred spatial arrangement of the aromatic rings and the flexibility of the molecule. However, a review of the existing scientific literature indicates that no specific studies on the conformational analysis or torsional dynamics of this compound have been published. Therefore, it is not possible to present a data table of the low-energy conformers or the rotational energy barriers for this compound.

Article on the Chemical Compound “this compound” Unattainable Due to Lack of Specific Research Data

A comprehensive article focusing solely on the reaction chemistry and mechanistic insights of the chemical compound “this compound,” as outlined in the user's specific instructions, cannot be generated at this time. Extensive searches for relevant scientific literature have revealed a significant lack of specific research data pertaining to the C-H activation, regioselective functionalization, and cyclometalation reactions of this particular compound.

The available research in these areas, including directed ortho-metalation, oxidative coupling, and the formation of metal complexes with iridium, palladium, platinum, and gold, predominantly focuses on related but structurally distinct molecules such as 2-phenylpyridine (B120327) and 2-benzylpyridine (B1664053). rsc.orgmdpi.comrsc.org These compounds serve as foundational substrates in the study of C-H activation and cyclometalation due to the directing capabilities of the pyridine nitrogen, which facilitates reactions at the ortho position of the phenyl ring. rsc.orgwikipedia.org

For instance, the palladium-catalyzed C-H functionalization of 2-phenylpyridine is a well-documented process, exploring various transformations like arylation, acylation, and halogenation at the ortho-position of the phenyl group. rsc.org Similarly, iridium- and platinum-based cyclometalation pathways have been extensively investigated with 2-phenylpyridine and its derivatives to form luminescent metal complexes. nih.govrsc.orgacs.org

However, the specific substitution pattern of "this compound," which features a benzyl group at the 2-position and a phenyl group at the 3-position of the pyridine ring, fundamentally alters the molecule's structure and reactivity compared to the more commonly studied 2-arylpyridines. Without dedicated studies on this exact compound, any attempt to describe its reaction chemistry based on analogues would be speculative and would not adhere to the required standards of scientific accuracy for the specified subject.

Given the strict constraint to focus solely on "this compound" and the absence of specific findings for this compound in the provided search results, it is not possible to produce the requested detailed and scientifically accurate article. Further experimental research on this compound is necessary to elucidate its specific behavior in the context of C-H activation and cyclometalation reactions.

Reaction Chemistry and Mechanistic Insights Involving 2 Benzyl 3 Phenylpyridine

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine (B92270) and Phenyl Moieties

The electronic properties of the pyridine ring and the two phenyl groups dictate the regioselectivity of substitution reactions. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. Conversely, the phenyl rings are more susceptible to electrophilic substitution.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic substitution challenging. The reaction requires harsh conditions, and substitution typically occurs at the C4 and C6 positions, which are meta to the deactivating nitrogen atom. However, in 2-benzyl-3-phenylpyridine, these positions are sterically hindered by the bulky benzyl (B1604629) and phenyl groups, further reducing the likelihood of electrophilic attack on the pyridine core.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack at the positions ortho and para to the nitrogen (C2 and C6). Since the C2 position is already substituted, the most probable site for nucleophilic attack is the C6 position. This is analogous to the reaction of 3-phenylpyridine (B14346) with phenyllithium, which yields a mixture of 2,3- and 2,5-diphenylpyridine, demonstrating substitution at a position ortho to the nitrogen. cdnsciencepub.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the ring to form a negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of a leaving group (like a hydride ion in the case of organolithium reagents). nih.gov

The molecule contains two distinct phenyl rings: one directly attached to the pyridine at the C3 position and one as part of the benzyl group at the C2 position. Their reactivity towards electrophilic substitution is governed by the nature of the substituent attached to them. libretexts.org

3-Phenyl Group: The pyridine ring acts as an electron-withdrawing group via the inductive effect. Therefore, it deactivates the attached 3-phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta positions of the phenyl ring.

Benzyl Group's Phenyl Ring: The methylene (B1212753) bridge (-CH₂-) attached to this phenyl ring is a weak electron-donating group. It activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.org Consequently, this ring is the most likely site for electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. libretexts.org

The following table summarizes the expected regioselectivity for substitution reactions on this compound.

| Moiety | Reaction Type | Reactivity | Probable Position(s) of Attack |

| Pyridine Ring | Electrophilic Substitution | Strongly Deactivated | Unlikely; potentially C4, C6 |

| Nucleophilic Substitution | Activated | C6 | |

| 3-Phenyl Ring | Electrophilic Substitution | Deactivated | meta positions |

| Benzyl Phenyl Ring | Electrophilic Substitution | Activated | ortho, para positions |

Radical-Mediated Transformations and Single-Electron Transfer Processes

The unique structural features of this compound also make it a candidate for radical-mediated reactions and processes involving single-electron transfer (SET).

The most susceptible site for radical attack is the methylene bridge of the benzyl group. The C-H bonds at this benzylic position are significantly weaker than aromatic or other aliphatic C-H bonds because hydrogen abstraction leads to a resonance-stabilized benzylic radical. The resulting radical is stabilized by delocalization of the unpaired electron over the adjacent phenyl ring and the pyridine ring.

Common radical-mediated transformations could include:

Radical Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) under photochemical or thermal initiation would selectively introduce a halogen at the benzylic carbon.

Oxidation: The benzylic position can be oxidized to a carbonyl group using various oxidizing agents.

Radical Coupling: The benzylic radical can participate in C-C bond-forming reactions. Dual photoredox and cobalt catalysis has been shown to enable the selective coupling of two similar benzyl radicals, highlighting a potential pathway for derivatization. researchgate.net The generation of benzyl radicals from precursors like benzylic pyridinium (B92312) salts under visible light further underscores the reactivity of this position. whiterose.ac.uk

Single-electron transfer involves the transfer of one electron to or from a molecule, generating a radical ion. chemrxiv.org The extended π-system of this compound, comprising the pyridine and two phenyl rings, can readily accept an electron to form a stable radical anion.

Reductive SET: The pyridine moiety, being electron-deficient, is a good electron acceptor. In the presence of a suitable reducing agent (e.g., an alkali metal) or under photochemical conditions, this compound can undergo a single-electron transfer to form a radical anion. nih.gov This radical anion is a key intermediate in various transformations. The stability of this intermediate is enhanced by the delocalization of the negative charge and the unpaired electron across the entire aromatic system. mdpi.com

Oxidative SET: While less favorable due to the electron-withdrawing nature of the pyridine ring, oxidative SET could potentially occur from the electron-rich π-system of the phenyl rings under strong oxidizing conditions, forming a radical cation.

These SET processes are fundamental to many photoredox catalytic cycles, where a photosensitizer absorbs light and initiates an electron transfer with the substrate, leading to the formation of highly reactive radical intermediates. chemrxiv.org

The following table outlines the key aspects of radical and SET reactivity.

| Process Type | Key Reactive Site / Moiety | Intermediate Species | Potential Transformations |

| Radical Abstraction | Benzylic Methylene (-CH₂-) | Resonance-stabilized benzyl radical | Halogenation, Oxidation, C-C Coupling |

| Single-Electron Transfer (SET) | Extended π-system (Pyridine focus) | Radical Anion | Formation of reactive intermediates for further synthesis |

Catalytic Applications of 2 Benzyl 3 Phenylpyridine Derived Systems

Metal-Catalyzed C-H Activation Processes

Transition metal-catalyzed C-H activation is a powerful strategy in organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. Arylpyridines are often employed as directing groups in these processes due to the coordinating ability of the pyridine (B92270) nitrogen.

Palladium-Catalyzed Direct Functionalization of Arylpyridines

Palladium catalysis is a cornerstone of modern organic synthesis, with C-H activation of arylpyridines being a well-explored area. rsc.orgnih.gov Generally, the pyridine nitrogen atom in substrates like 2-phenylpyridine (B120327) directs the palladium catalyst to activate an ortho C-H bond on the phenyl ring, leading to the formation of a palladacycle intermediate. rsc.orgresearchgate.net This intermediate can then react with various coupling partners to introduce new functional groups. Common transformations include arylation, acylation, and alkylation. rsc.orgrsc.orgnih.gov

Despite the extensive research on 2-phenylpyridine and its derivatives, specific studies detailing the palladium-catalyzed direct functionalization of 2-benzyl-3-phenylpyridine are not described in the available literature. The substitution pattern of this compound presents multiple potential sites for C-H activation, including the benzyl (B1604629) and phenyl rings, which would necessitate careful control of regioselectivity.

Copper-Catalyzed Transformations (e.g., C-O and C-N Bond Formation)

Copper catalysis offers a cost-effective and sustainable alternative to palladium for certain C-H functionalization reactions. In the context of arylpyridines, copper catalysts have been successfully employed for C-O and C-N bond formation. For instance, the direct ortho-acyloxylation of 2-phenylpyridine with carboxylic acids has been achieved using copper catalysts, often with oxygen as the oxidant. rsc.orgrsc.org These reactions are believed to proceed through a copper-mediated C-H activation step, facilitated by the directing effect of the pyridine nitrogen. rsc.org

However, there is a lack of specific research findings on copper-catalyzed transformations involving this compound for C-O or C-N bond formation. The application of such catalytic systems to this particular substrate would need to be investigated to determine its feasibility and outcomes.

Photoredox Catalysis with Pyridine-Based Transition Metal Complexes

Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. acs.orgnih.gov Transition metal complexes, particularly those of iridium and ruthenium with polypyridyl ligands, are widely used as photocatalysts. acs.orgnih.gov Complexes containing 2-phenylpyridine as a cyclometalating ligand, such as Ir(ppy)₃, are notable for their favorable photophysical and electrochemical properties. nih.gov

Electron Transfer Pathways in Photocatalytic Cycles

In a typical photoredox cycle, the metal complex absorbs visible light, promoting it to an excited state. researchgate.net This excited state is a more potent oxidant and reductant than the ground state, allowing it to engage in single-electron transfer (SET) with a substrate. This can occur via two main pathways: oxidative quenching, where the excited catalyst is oxidized by accepting an electron, or reductive quenching, where the excited catalyst is reduced by donating an electron. The choice of pathway depends on the specific catalyst, substrates, and reaction conditions.

While the principles of electron transfer are well-established for common pyridine-based photocatalysts, there are no specific studies detailing the electron transfer pathways of transition metal complexes derived from this compound.

Catalytic Reductions and Oxidations in Organic Synthesis

Photoredox catalysis enables a wide array of reductive and oxidative transformations under mild conditions. For example, the reduction of alkyl and aryl halides, and the oxidation of amines and alcohols, can be achieved using photocatalysts that mediate electron transfer. nih.gov The reactivity and potential of the photocatalyst are tuned by modifying the ligands.

There is currently no available research on the use of this compound as a ligand in transition metal complexes for photoredox-catalyzed reductions or oxidations in organic synthesis.

Role in Enantioselective Catalysis and Asymmetric Transformations

The development of chiral ligands is crucial for enantioselective catalysis, which aims to produce a single enantiomer of a chiral product. Pyridine-containing molecules are frequently incorporated into the structure of chiral ligands for a variety of asymmetric transformations. For instance, iridium-catalyzed asymmetric hydrogenation of 2-alkylpyridines has been developed using chiral phosphine-containing ligands. nih.govdicp.ac.cn

Although the broader class of chiral pyridines has seen application in enantioselective catalysis, there is no specific information in the scientific literature on the role of this compound or its derivatives in enantioselective catalysis and asymmetric transformations. The synthesis of a chiral derivative of this compound and its application as a ligand in asymmetric catalysis remains an unexplored area of research.

Applications in Advanced Organic Synthesis and Functional Materials Science

Utilization as Key Intermediates in Fine Chemical Synthesis

The structural framework of 2-Benzyl-3-phenylpyridine, featuring multiple aromatic systems and a heterocyclic core, makes it a valuable intermediate in the synthesis of more elaborate chemical structures. The pyridine (B92270) ring acts as a robust scaffold, while the attached phenyl and benzyl (B1604629) groups offer sites for further chemical modification.

Precursors for Complex Organic Molecule Construction

As a precursor, this compound offers several strategic advantages for the construction of complex molecules. The benzyl group's methylene (B1212753) bridge provides a point of flexibility and a site for oxidation or substitution reactions. The three distinct aromatic rings—pyridine, phenyl, and the phenyl of the benzyl group—can be selectively functionalized through electrophilic or nucleophilic substitution, depending on the reaction conditions. This allows for the stepwise assembly of intricate, three-dimensional molecules, including polycyclic aromatic compounds and elaborate ligands for coordination chemistry. The nitrogen atom in the pyridine ring can be quaternized or oxidized, further expanding its synthetic utility and allowing for the modulation of the molecule's electronic properties.

Scaffolds in Synthetic Methodologies Development

In the development of new synthetic methods, substituted pyridines serve as foundational scaffolds. The this compound structure is a prime candidate for methodologies involving C-H bond activation, cross-coupling reactions, and asymmetric synthesis. The presence of multiple, electronically distinct C-H bonds on the pyridine and phenyl rings allows researchers to test the selectivity and efficiency of new catalytic systems. For instance, its rigid yet modifiable framework is suitable for designing chiral ligands where stereocontrol is dictated by the spatial arrangement of substituents around the pyridine core. Methodologies such as Suzuki-Miyaura or Buchwald-Hartwig couplings could be employed to append additional functional groups to the phenyl rings, creating a library of derivatives from a single, advanced scaffold. mdpi.com

Integration into Optoelectronic Devices and Advanced Materials

Phenylpyridine derivatives are cornerstone materials in optoelectronics, particularly due to their electronic properties, thermal stability, and ability to coordinate with metal ions. alfa-chemistry.com The specific substitution pattern of this compound suggests its potential as a ligand for creating functional materials for various electronic applications.

Research in Organic Light-Emitting Diodes (OLEDs) as Phosphorescent Emitters

The most prominent application of phenylpyridine derivatives is as cyclometalating ligands in heavy metal complexes, especially those of iridium(III), for use in phosphorescent OLEDs (PhOLEDs). wikipedia.org The parent compound, 2-phenylpyridine (B120327) (ppy), is a canonical ligand used in the highly efficient green emitter, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃). wikipedia.org These complexes can harvest both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100%. mdpi.com

By analogy, this compound could serve as a C^N-type ligand for similar iridium(III) complexes. The introduction of the benzyl and phenyl groups would significantly modulate the electronic and photophysical properties of the resulting metal complex:

Tuning Emission Color: The substituents can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the complex, which in turn tunes the color of the emitted light.

Steric Hindrance: The bulky benzyl group at the 2-position can influence the coordination geometry and prevent intermolecular aggregation, which often leads to luminescence quenching. This can enhance the stability and efficiency of the OLED device.

Research on related 5-benzoyl-2-phenylpyridine derivatives in iridium(III) complexes has demonstrated the successful creation of efficient red-emitting OLEDs. nih.gov The performance of these devices underscores the viability of using substituted phenylpyridines to achieve targeted emission colors and high efficiencies.

Table 1: Performance of OLEDs using Iridium(III) Complexes with Substituted Phenylpyridine Ligands

| Iridium Complex Ligand | Max. Luminance (cd/m²) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Emission Color |

|---|---|---|---|---|---|

| 5-benzoyl-2-phenylpyridine (Complex 1) nih.gov | 14,200 @ 14.0 V | 10.40 | 3.44 | 9.21 | Red (607 nm) |

| 5-benzoyl-2-(4-fluorophenyl)pyridine (Complex 2) nih.gov | 5,797 @ 10 V | 11.43 | 4.12 | 6.62 | Red |

This table is interactive and showcases data for analogous compounds to illustrate the potential of the this compound scaffold.

Photovoltaic Applications and Chemo/Biosensing Technologies

Furthermore, the pyridine nitrogen atom and the extended π-system of the molecule provide ideal features for use in chemosensors. The binding of a target analyte, such as a metal ion, to the pyridine nitrogen or interaction with the aromatic rings can induce a change in the molecule's fluorescence or absorption spectrum. nih.gov This "turn-on" or "turn-off" response allows for the sensitive and selective detection of specific species. For example, various terpyridine and other pyridine-based derivatives have been successfully developed as fluorescent chemosensors for detecting ions like Zn²⁺ in biological systems. nih.govresearchgate.net The this compound scaffold could be similarly functionalized to create selective sensors for environmental or medical diagnostics.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The structure of this compound is rich in features that promote self-assembly.

The molecule contains three aromatic rings, which are capable of engaging in strong π-π stacking interactions. These interactions can direct the molecules to arrange themselves into ordered, one- or two-dimensional arrays in the solid state. The pyridine nitrogen atom can also act as a hydrogen bond acceptor, allowing it to form predictable structures with suitable hydrogen bond donors. The interplay of these non-covalent forces can lead to the formation of well-defined supramolecular architectures. mdpi.com

The ability to form such ordered assemblies is crucial in the field of crystal engineering, where the goal is to design solid-state materials with specific properties, such as conductivity or porosity. By modifying the substituents on the phenyl or benzyl rings of the this compound core, it is possible to fine-tune the intermolecular interactions and control the resulting supramolecular structure. This bottom-up approach is fundamental to creating novel functional materials with tailored properties.

Concluding Remarks and Future Research Perspectives

Emerging Trends in Pyridine (B92270) Chemistry and 2-Benzyl-3-phenylpyridine Research

The field of pyridine chemistry is currently driven by a demand for greater efficiency, selectivity, and diversity in synthetic methodologies. For a molecule like this compound, emerging trends in C-H bond functionalization are particularly relevant. Historically, the introduction of substituents onto the pyridine ring has been a formidable challenge due to the electron-deficient nature of the ring, which often necessitates harsh reaction conditions. researchgate.net However, recent advancements in transition-metal-catalyzed C-H activation offer a powerful toolkit for the late-stage functionalization of pyridine derivatives. nih.gov This could enable the direct introduction of additional functional groups onto the this compound scaffold, paving the way for the creation of novel analogues with tailored electronic and steric properties.

Another significant trend is the increasing use of photocatalysis and electrochemistry to forge new bonds under mild conditions. nih.gov These methodologies could provide alternative pathways for the synthesis and modification of this compound, potentially avoiding the need for pre-functionalized starting materials and reducing waste. Furthermore, the development of novel multicomponent reactions (MCRs) is streamlining the synthesis of complex heterocyclic systems in a single pot, which aligns with the principles of green chemistry. nih.govnih.govrsc.org Applying MCR strategies to the synthesis of 2,3-disubstituted pyridines could offer more efficient and atom-economical routes to the this compound core structure.

Challenges and Opportunities for Sustainable Synthesis and Applications

These challenges, however, present a fertile ground for innovation in sustainable synthesis. The development of "green" synthetic routes is a major focus in modern chemistry. nih.govrasayanjournal.co.in For this compound, this translates to opportunities in several areas:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of pyridine derivatives. nih.govrsc.orgmdpi.comnih.gov This technique offers a more energy-efficient alternative to conventional heating.

Catalysis: The design of highly efficient and recyclable catalysts is crucial for sustainable chemical production. This includes the use of earth-abundant metals and developing heterogeneous catalysts that can be easily separated from the reaction mixture. nih.govrsc.org

Solvent Selection: The move towards environmentally benign solvents or even solvent-free reaction conditions is a key aspect of green chemistry. nih.govijarsct.co.in Exploring these options for the synthesis of this compound could significantly reduce the environmental impact of its production.

The opportunities for the application of this compound and its derivatives are vast, largely driven by the versatile nature of the pyridine scaffold in various fields. grandviewresearch.com

| Area of Opportunity | Potential Application of this compound Derivatives |

| Medicinal Chemistry | The pyridine nucleus is a common feature in many pharmaceuticals. nih.govtandfonline.comnih.govresearchgate.netsarchemlabs.comrsc.org Derivatives of this compound could be explored for a range of biological activities. |

| Agrochemicals | Pyridine-based compounds are integral to many herbicides, fungicides, and insecticides. grandviewresearch.commdpi.com The unique substitution pattern of this compound could lead to the discovery of new crop protection agents. |

| Materials Science | Pyridine derivatives are used in the development of functional materials, including polymers and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.netwiley.comrsc.org The steric and electronic properties of this compound could be tuned for applications in optoelectronic devices. |

Interdisciplinary Research Avenues and Prospects for Innovation

The future of research on this compound will likely be characterized by increasing collaboration between different scientific disciplines. The synthesis of novel derivatives by organic chemists will provide the foundation for exploration by researchers in other fields.

In medicinal chemistry , the pyridine scaffold is a well-established pharmacophore. nih.gov The introduction of benzyl (B1604629) and phenyl groups at the 2 and 3 positions could lead to compounds with interesting pharmacological profiles. Collaboration with biologists and pharmacologists will be essential to screen these new molecules for potential therapeutic applications, including as anticancer, antimicrobial, or anti-inflammatory agents. tandfonline.com

In materials science , the rigid structure and potential for electronic modification of this compound make it an attractive building block for new materials. mdpi.comresearchgate.net Its derivatives could be investigated as ligands for metal complexes with interesting photophysical properties, potentially leading to applications in sensors, catalysts, or light-emitting devices. wiley.comrsc.org Collaboration with inorganic chemists and materials scientists will be key to unlocking this potential.

Furthermore, the intersection of synthetic chemistry with computational modeling offers powerful new avenues for innovation. Density functional theory (DFT) calculations can be used to predict the reactivity and electronic properties of this compound and its derivatives, guiding the design of new synthetic targets with desired characteristics. This synergy between experimental and theoretical approaches will accelerate the discovery of new applications for this fascinating class of compounds.

Q & A

Q. What established synthetic routes are available for 2-Benzyl-3-phenylpyridine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, to assemble the pyridine core with benzyl and phenyl substituents. For example, aerobic C–N bond activation strategies have been used to construct similar pyridine derivatives . To optimize reaction efficiency:

- Screen palladium catalysts (e.g., Pd(PPh₃)₄) and ligands for improved yield.

- Adjust solvent systems (e.g., DMF or toluene) and temperature gradients (80–120°C) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to identify optimal termination points.

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR , X-ray crystallography , and high-resolution mass spectrometry (HRMS) is recommended:

- ¹H/¹³C NMR : Compare experimental shifts with published data (e.g., ¹H NMR δ 7.2–8.5 ppm for aromatic protons) .

- X-ray crystallography : Resolve bond angles and stereochemistry, as demonstrated for structurally related pyridine analogs .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ = 262.13 g/mol) to validate purity.

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct stress testing under controlled conditions:

- Thermal stability : Heat samples at 40–100°C for 24–72 hours and analyze degradation via HPLC.

- Photostability : Expose to UV light (254 nm) and monitor changes using UV-Vis spectroscopy.

- pH stability : Test solubility and decomposition in buffers (pH 2–12) over 48 hours.

Note: If stability data are unavailable (as seen for related compounds in safety sheets), assume standard pyridine storage protocols: inert atmosphere, desiccated, and protected from light .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental spectral data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. To resolve:

- Re-examine computational parameters (e.g., solvent model in DFT calculations) and compare with experimental conditions .

- Purify samples via column chromatography or recrystallization to eliminate contaminants.

- Validate using alternative techniques (e.g., IR spectroscopy for functional groups or X-ray diffraction for crystal packing effects) .

Q. What strategies are recommended for designing this compound derivatives with enhanced pharmacological properties?

- Methodological Answer : Focus on structure-activity relationship (SAR) studies:

- Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to modulate electronic properties and bioavailability .

- Replace the benzyl group with bioisosteres (e.g., pyridylmethyl) to improve target selectivity.

- Use molecular docking simulations to predict binding affinities for biological targets (e.g., kinase enzymes) .

Q. What methodologies are employed to resolve crystallographic disorder in X-ray structures of this compound analogs?

- Methodological Answer : Crystallographic disorder in flexible substituents (e.g., benzyl groups) can be addressed by:

- Collecting high-resolution data (≤1.0 Å) to refine occupancy ratios for disordered atoms.

- Applying restraints (e.g., SIMU/DELU in SHELXL) to stabilize thermal motion parameters.

- Referencing analogous structures (e.g., 2-Benzyl-3-phenyl-1-(pyridin-2-yl)-propan-1-one) to guide model building .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Divergent reactivity may stem from catalyst poisoning or steric hindrance. To troubleshoot:

- Compare reaction conditions (e.g., Pd catalyst loading, base strength) across studies .

- Perform kinetic studies to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).

- Use computational tools (e.g., DFT) to model steric effects of substituents on transition states.

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Prioritize target-specific assays:

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase Glo) to measure IC₅₀ values.

- Cellular cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation.

Ensure purity ≥95% (via HPLC) to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.